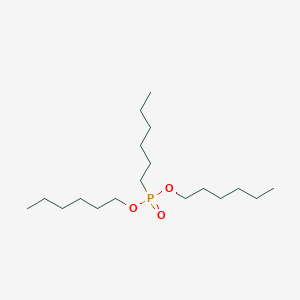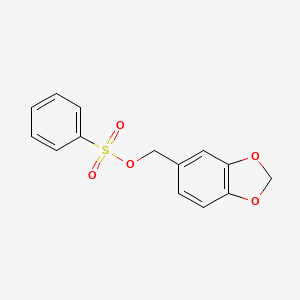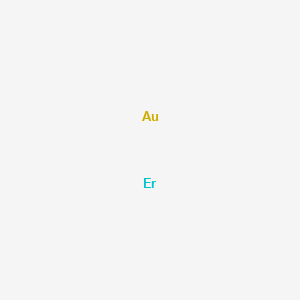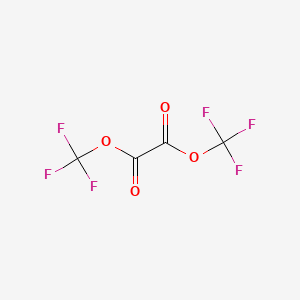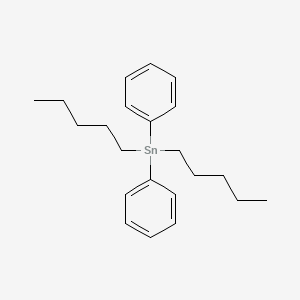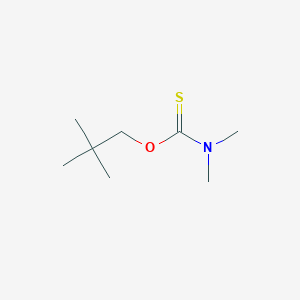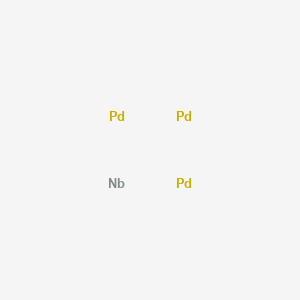
Niobium--palladium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niobium–palladium (1/3) is a compound consisting of niobium and palladium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. Niobium and palladium are both transition metals, and their combination results in a compound that exhibits unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of niobium–palladium (1/3) can be achieved through various methods, including sol-gel synthesis, chemical vapor deposition, and co-precipitation. One common method involves the reduction of niobium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of niobium–palladium (1/3) often involves the use of high-purity niobium and palladium precursors. The process may include steps such as melting, alloying, and casting to produce the compound in bulk quantities. Advanced techniques like electron beam melting and arc melting are also employed to achieve high purity and homogeneity.
Análisis De Reacciones Químicas
Types of Reactions: Niobium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with halogens to form niobium and palladium halides. It also participates in electrochemical reactions, making it a valuable catalyst in fuel cells and other electrochemical devices.
Common Reagents and Conditions: Common reagents used in reactions involving niobium–palladium (1/3) include halogens (e.g., chlorine, bromine), hydrogen gas, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium–palladium (1/3) include niobium and palladium halides, oxides, and other coordination compounds. These products are often characterized by their unique electronic and catalytic properties.
Aplicaciones Científicas De Investigación
Niobium–palladium (1/3) has a wide range of applications in scientific research:
Chemistry: In chemistry, niobium–palladium (1/3) is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its unique catalytic properties make it an essential component in the development of new chemical processes.
Biology: In biological research, niobium–palladium (1/3) is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents. Its biocompatibility and ability to interact with biological molecules make it a promising candidate for medical research.
Medicine: In medicine, niobium–palladium (1/3) is investigated for its potential use in cancer therapy and diagnostic imaging. Its ability to target specific cells and tissues, combined with its unique electronic properties, makes it a valuable tool in medical research.
Industry: In industrial applications, niobium–palladium (1/3) is used in the production of high-performance materials, such as superconductors and advanced alloys. Its unique properties contribute to the development of new technologies and materials with enhanced performance and durability.
Mecanismo De Acción
The mechanism of action of niobium–palladium (1/3) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. In biological systems, niobium–palladium (1/3) can interact with cellular components, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
- Niobium–platinum (1/3)
- Niobium–rhodium (1/3)
- Niobium–iridium (1/3)
Each of these compounds has its own set of properties and applications, making them valuable in different contexts.
Propiedades
Número CAS |
12034-69-4 |
|---|---|
Fórmula molecular |
NbPd3 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
niobium;palladium |
InChI |
InChI=1S/Nb.3Pd |
Clave InChI |
FYBRKCKERYCKEZ-UHFFFAOYSA-N |
SMILES canónico |
[Nb].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


